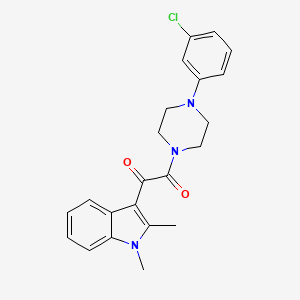
(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(Dimethylamino)-1-pyridin-4-ylbut-2-en-1-one, also known as DMAPB, is an organic compound that has a variety of applications in scientific research. It is a colorless solid with a pyridine-like odor and is soluble in various organic solvents. DMAPB is a versatile reagent used in organic synthesis and has a wide range of applications in the laboratory, including in the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals, and biocatalysts. DMAPB has been used in a variety of scientific research studies, including studies of the mechanisms of action of drugs and their effects on the human body.
Wissenschaftliche Forschungsanwendungen
Biological and Medicinal Importance
Pyridine derivatives, including "(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one", have shown a wide range of biological activities, making them crucial in medicinal chemistry. These compounds are known for their antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. Their versatility is attributed to the pyridine moiety, which is a common scaffold in many pharmaceuticals. The medicinal importance of pyridine derivatives stems from their ability to interact with various biological targets, leading to diverse therapeutic effects (Abu-Taweel et al., 2022).
Chemosensing Applications
In addition to their biological significance, pyridine derivatives are also employed in chemosensing applications. Their ability to bind selectively to ions and molecules makes them effective chemosensors for detecting various species in environmental, agricultural, and biological samples. This capability is particularly important for monitoring pollutants, detecting nutrients, and understanding biological processes at the molecular level (Abu-Taweel et al., 2022).
Agrochemical Applications
The structure of "(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one" and its analogs is beneficial in the development of agrochemicals. Pyridine-based compounds serve as active ingredients in pesticides, including fungicides, insecticides, and herbicides. Their effectiveness is attributed to their ability to interfere with the biological processes of pests, thereby protecting crops and enhancing agricultural productivity (Guan et al., 2016).
Catalysis and Organic Synthesis
Pyridine derivatives are integral in catalysis, facilitating various chemical reactions. They are involved in asymmetric catalysis, metal complex formation, and serve as ligands in catalytic systems. These applications are crucial for synthesizing new compounds and materials, highlighting the versatility of pyridine-based molecules in both academic and industrial chemistry (Li et al., 2019).
Wirkmechanismus
Mode of Action
It is part of the 8-hydroxyquinolines (8hqs) family, which are known to bind to metal ions .
Biochemical Pathways
8hqs, which this compound is a part of, have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, alzheimer’s disease, and cancer . The specific pathways affected by this compound and their downstream effects need further investigation.
Result of Action
It is known that 8hqs can cause cellular accumulation of copper and zinc ions . The specific effects of this compound on cellular and molecular levels need further investigation.
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-4-6-12-7-5-10/h4-8H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERHIRHODWYXGV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=NC=C1)/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2805967.png)



![Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride](/img/structure/B2805973.png)
![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2805974.png)


![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2805982.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)
![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)